molecular formula C5H9N3O B164104 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol CAS No. 126230-39-5

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B164104
CAS No.: 126230-39-5
M. Wt: 127.14 g/mol
InChI Key: AMUDPRKWBPNZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol (CID 14384677) is an organic compound with the molecular formula C5H9N3O . It belongs to the class of pyrazol-5-ol derivatives, a group of nitrogen-containing heterocycles that serve as privileged scaffolds in medicinal and agricultural chemistry . The core pyrazole structure is a five-membered aromatic ring with two adjacent nitrogen atoms, and its derivatives are recognized for their versatile synthetic applications and diverse biological activities . Pyrazol-5-ol compounds are of significant research interest due to a key chemical feature: tautomerism. These compounds can exist in several structural forms (tautomers), such as the OH-form (hydroxy-pyrazole), the CH-form, and the NH-form, which exist in a dynamic equilibrium . The predominant form is highly influenced by the solvent environment, which in turn dictates the compound's reactivity and subsequent reaction pathways, making it a critical consideration in synthetic planning . While specific biological data for this compound is limited, its structural similarity to other synthesized 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives suggests high potential value in antimicrobial research . Such derivatives have demonstrated potent antibacterial activity against strains like Staphylococcus aureus (MSSA and MRSA) and potent antifungal activity against Aspergillus niger , with some compounds showing efficacy comparable to or exceeding standard drugs like ciprofloxacin and fluconazole . The primary research applications of this compound and its analogs are in developing new therapeutic agents and functioning as a key synthetic intermediate for constructing more complex heterocyclic systems, such as fused pyrazolo[1,5-a]pyrimidines . This chemical is strictly for research purposes. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3-4(6)5(9)8(2)7-3/h7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDPRKWBPNZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Analogs

Foundational Strategies for Aminopyrazole Synthesisbeilstein-journals.orgmdpi.comnih.govnih.gov

Established methods for synthesizing aminopyrazoles often rely on the formation of the pyrazole (B372694) ring from acyclic precursors. These foundational strategies provide robust and versatile routes to a wide array of aminopyrazole analogs.

Condensation Reactions Involving Hydrazines and β-Ketonitriles/α,β-Unsaturated Nitrilesmdpi.comnih.gov

One of the most common and versatile methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through the initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org This method is highly efficient and has been widely used to prepare a large number of 5-aminopyrazole derivatives. nih.gov

Similarly, the condensation of α,β-unsaturated nitriles with hydrazines provides another major pathway to 3(5)-aminopyrazoles. chim.it The reaction of malononitrile (B47326) and its derivatives with hydrazines has also been extensively studied for the synthesis of 3,5-diaminopyrazoles. researchgate.net

A notable example is the synthesis of 3(5)-aminopyrazole itself, which can be conveniently prepared using readily available starting materials in excellent yields. orgsyn.org

Table 1: Examples of Condensation Reactions for Aminopyrazole Synthesis
ReactantsProductKey FeaturesReference
β-Ketonitriles and Hydrazines5-AminopyrazolesVersatile and widely used method. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
α,β-Unsaturated Nitriles and Hydrazines3(5)-AminopyrazolesA major route for aminopyrazole synthesis. chim.it chim.it
Malononitrile and Hydrazine3,5-DiaminopyrazoleLeads to diaminopyrazole derivatives. researchgate.net researchgate.net

General Cyclization Approaches for Pyrazole Ring Formationnih.govresearchgate.net

The formation of the pyrazole ring is the cornerstone of pyrazole synthesis. Various cyclization strategies have been developed to construct this heterocyclic system. Electrophilic cyclization of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, using molecular iodine in the presence of a base, affords 4-iodopyrazoles in good yields. acs.org

Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov For instance, the reaction of α-diazo phosphonates, sulfones, and trifluoromethanes with pyrylium (B1242799) salts leads to functionalized pyrazole-chalcones. mdpi.com

The Thorpe-Ziegler cyclization is another classical method used for the synthesis of 4-aminopyrazoles. chim.it This intramolecular condensation of dinitriles has been applied to the synthesis of various pyrazole derivatives.

Reductive Transformations of Nitroso, Nitro, and Azo Pyrazoles to Aminopyrazolesmdpi.com

The reduction of nitro, nitroso, and azo groups on the pyrazole ring provides a direct route to aminopyrazoles. Aromatic nitro groups can be readily reduced to primary amines using various reagents. masterorganicchemistry.com Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl2) offers a mild alternative for this reduction. commonorganicchemistry.com The choice of reducing agent can be critical to avoid unwanted side reactions, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Similarly, nitroso groups can be reduced to amino groups. rsc.org For instance, 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts can be synthesized and subsequently reduced to the corresponding 4,5-diaminopyrazole. google.com The reduction of azo compounds is another viable method for generating amino functionalities on the pyrazole ring. researchgate.net

Table 2: Common Reagents for the Reduction of Nitro Groups to Amines
ReagentConditionsAdvantages/DisadvantagesReference
H₂/Pd/CCatalytic hydrogenationOften the method of choice, but can reduce other functional groups. commonorganicchemistry.com commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationUseful when dehalogenation is a concern. commonorganicchemistry.com commonorganicchemistry.com
Fe/AcidAcidic conditionsMild method. commonorganicchemistry.com commonorganicchemistry.com
SnCl₂-Mild method. commonorganicchemistry.com commonorganicchemistry.com
Zn/AcidAcidic conditionsMild method. commonorganicchemistry.com commonorganicchemistry.com

Reactions of Arylhydrazononitriles with Functionally Substituted Alkyl Halidesmdpi.com

The reaction of arylhydrazononitriles with functionally substituted alkyl halides provides a route to aminopyrazoles. For example, the reaction of 2-chloro-2-chlorodifluoro/trifluoromethyl-1-cyano-1-diethoxy phosphorylethylene with arylhydrazines in refluxing carbon tetrachloride results in the formation of 5-amino-1-aryl-4-diethoxyphosphoryl-3-halomethylpyrazoles. nih.gov

Synthetic Routes Initiating from Isoxazoles and Isothiazolesnih.gov

Ring transformation reactions of other five-membered heterocycles, such as isoxazoles and isothiazoles, offer alternative pathways to aminopyrazoles. chim.it The treatment of isoxazoles with hydrazine can lead to the formation of aminopyrazoles through a ring-opening and ring-closing sequence. organic-chemistry.orgthieme-connect.com This transformation can be performed in a single step by heating the isoxazole (B147169) with hydrazine, or in a two-step process involving initial deprotonation of the isoxazole to form a β-ketonitrile intermediate, which is then reacted with hydrazine. organic-chemistry.orgthieme-connect.com The two-step method can be faster and provide higher purity products for certain substrates. organic-chemistry.org

Similarly, isothiazoles can be converted to 3(5)-aminopyrazoles upon treatment with hydrazine. chim.itthieme-connect.com The outcome of this reaction is dependent on the substituents present on the isothiazole (B42339) ring. If a good leaving group is present at the C-3 position, it is replaced by an amino group, yielding a 3-aminopyrazole. thieme-connect.com

Multicomponent Reaction (MCR) Approaches for Pyrazole Derivativesresearchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.comnih.govbeilstein-journals.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). nih.gov This one-pot reaction proceeds through a series of transformations, including Knoevenagel condensation, Michael addition, and cyclization, to afford highly substituted pyranopyrazole derivatives. mdpi.comnih.gov The use of catalysts such as piperidine (B6355638) or even catalyst-free conditions under ultrasound irradiation can promote these reactions. mdpi.comnih.gov

Another three-component approach involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild and efficient catalyst like Yb(PFO)₃, to produce persubstituted pyrazoles. beilstein-journals.org Furthermore, a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone has been reported to yield pyrazole-dimedone derivatives. mdpi.com

These MCR strategies provide concise and efficient routes to a wide variety of pyrazole-containing scaffolds, highlighting the versatility of this approach in modern synthetic chemistry. mdpi.comnih.govbeilstein-journals.orgacs.org

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis
Number of ComponentsReactantsProduct TypeReference
FourAldehyde, Malononitrile, β-Ketoester, Hydrazine HydratePyrano[2,3-c]pyrazoles mdpi.comnih.gov
ThreeAldehydes, β-Ketoesters, HydrazinesPersubstituted Pyrazoles beilstein-journals.org
Four3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, DimedonePyrazole-dimedone Derivatives mdpi.com

Advanced Synthetic Protocols for Aminopyrazoles

Recent advancements in synthetic chemistry have provided sophisticated methods for the preparation of aminopyrazole derivatives, including those with fused ring systems.

Copper-Promoted Dimerization Reactions for Fused Systems

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures. A notable example is the copper-promoted dimerization of 5-aminopyrazoles, which can lead to the formation of pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov This method is characterized by its high chemoselectivity, allowing for the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov The reaction conditions can be tuned to favor the formation of either pyridazine (B1198779) or pyrazine-fused systems. For instance, the presence of additives like benzoic acid can influence the reaction pathway. mdpi.com The versatility of this protocol is demonstrated by its broad substrate scope and high tolerance for various functional groups. mdpi.comnih.gov

A typical procedure for the synthesis of dipyrazole-fused pyrazines involves reacting a 5-aminopyrazole with copper(II) chloride (CuCl2), 1,10-phenanthroline, tert-butyl peroxybenzoate, and sodium carbonate in toluene (B28343) at elevated temperatures. mdpi.com The use of radical scavengers like TEMPO has been shown to inhibit the reaction, suggesting a mechanism involving radical intermediates. mdpi.com

Synthesis via Sydnones and Sulfonyl Ynamides

An alternative and innovative approach to aminopyrazoles involves the cycloaddition reaction between sydnones and sulfonyl ynamides. whiterose.ac.uknih.govrsc.org Sydnones, which are mesoionic heterocyclic compounds, act as 1,3-dipoles in these reactions. whiterose.ac.uk This method can be performed either through a copper-mediated sydnone-alkyne cycloaddition (CuSAC) or by using in situ generated strained cyclic ynamides. nih.govrsc.orgwhiterose.ac.uk The use of copper promoters can help direct the regioselectivity of the cycloaddition. whiterose.ac.uk

The synthesis of the required sulfonyl ynamides can be achieved on a large scale through a dichloroenamide approach. whiterose.ac.uk The sydnone (B8496669) precursors are typically prepared via a two-step process involving the nitrosation and cyclodehydration of N-arylglycines. whiterose.ac.uk This methodology provides access to a range of fully functionalized 4-aminopyrazoles, expanding the scope of sydnone-alkyne cycloaddition reactions to include electron-rich alkynes. whiterose.ac.uk

Strategic Synthesis of Pyrazol-5-ol Scaffolds

The construction of the pyrazol-5-ol core is a fundamental step in the synthesis of the target compound. Classical and modern methods are employed to efficiently generate this key intermediate.

Cyclization of 1,3-Diketones with Hydrazine Derivatives

A well-established and widely used method for synthesizing the pyrazole ring is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction of a β-diketone with a hydrazine derivative can potentially yield two regioisomers. nih.gov

Modern variations of this method utilize catalysts to improve efficiency and yield. For example, nano-ZnO has been employed as a catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776), resulting in excellent yields and short reaction times under green chemistry principles. nih.gov Another approach involves the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine to form the pyrazole ring in a one-pot synthesis. organic-chemistry.orgorganic-chemistry.org This method is noted for its speed, generality, and tolerance of various functional groups. organic-chemistry.org

Preparation of 1,3-Dimethyl-1H-pyrazol-5-ol as a Precursor

The specific precursor, 1,3-dimethyl-1H-pyrazol-5-ol, is synthesized through the cyclization of a suitable 1,3-dicarbonyl compound with methylhydrazine. Ethyl acetoacetate is a common starting material for this reaction. The reaction is typically carried out in an alcoholic solvent and may require heating to facilitate the cyclization and subsequent dehydration, with high yields being reported.

A patented method for the synthesis of a related compound, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, involves a two-step process. google.com First, an intermediate is prepared by reacting ethanol (B145695), sodium ethoxide, and diethyl oxalate (B1200264) with acetone (B3395972) at a controlled low temperature. google.com In the second step, this intermediate is reacted with methylhydrazine in DMF, again at a controlled temperature, followed by heating to complete the reaction. google.com This method emphasizes the importance of temperature control and the sequence of reagent addition to maximize product conversion and purity. google.com

Directed Introduction and Functionalization of the Amino Group at the 4-Position

Once the 1,3-dimethyl-1H-pyrazol-5-ol scaffold is in place, the next critical step is the introduction of the amino group at the 4-position. This is often achieved through a nitration-reduction sequence.

A common strategy involves the nitration of the pyrazole ring at the 4-position, followed by the reduction of the nitro group to an amino group. For instance, the synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids is achieved through the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids. znaturforsch.com The subsequent step is a reductive lactamization. znaturforsch.com

Catalytic hydrogenation is a frequently used method for the reduction of the nitro group. znaturforsch.com For example, using 5% Pd/C as a catalyst effectively reduces the nitro group to an amino group, which can then undergo further reactions like spontaneous lactamization. znaturforsch.com

The reactivity of the 4-position allows for various functionalizations. For example, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (also known as 4-aminoantipyrine) is a versatile building block for synthesizing Schiff bases through condensation with various aldehydes. nih.gov

Recent studies have also explored the synthesis of 4-aminopyrazoles through the reduction of 4-hydroxyiminopyrazol-5-ones. nih.gov

Starting Material(s)Reagents and ConditionsProduct
5-AminopyrazoleCuCl2, 1,10-phenanthroline, tert-butyl peroxybenzoate, Na2CO3, toluene, 130 °CDipyrazole-fused pyrazine (B50134) mdpi.com
Sydnone, Sulfonyl ynamideCopper catalyst (for CuSAC)4-Aminopyrazole whiterose.ac.uknih.govrsc.org
1,3-Diketone, Hydrazine derivativeNano-ZnO catalyst (for some variations)Polysubstituted pyrazole nih.gov
Ketone, Acid chloride, HydrazineOne-pot synthesisPyrazole organic-chemistry.orgorganic-chemistry.org
Ethanol, Sodium ethoxide, Diethyl oxalate, Acetone; then MethylhydrazineControlled low temperature, then heatingEthyl 1,3-dimethyl-1H-pyrazole-5-carboxylate google.com
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, D,L-α-Amino acidEtOH + H2O/ NaHCO3, refluxN-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid znaturforsch.com
N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acidH2, 5 % Pd/CPyrazolo[3,4-b]pyrazin-5-one derivative znaturforsch.com
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, AldehydeEthanol, refluxSchiff base nih.gov

Selective Amination and Derivatization Strategies

The introduction of an amino group onto the pyrazole ring is a key step in the synthesis of many biologically active compounds. For pyrazole systems, direct amination can be challenging, often requiring specific strategies to achieve the desired regioselectivity.

One common approach to synthesizing 5-aminopyrazoles involves the cyclization of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine derivatives. mdpi.com This method directly incorporates the amino group from the starting material. mdpi.com For instance, the reaction of ethyl (ethoxymethylene)cyanoacetate with (4-methoxyphenyl)hydrazine (B1593770) hydrochloride in the presence of potassium carbonate yields 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com

Derivatization of the amino group is a subsequent step to introduce further molecular diversity. Silylation, for example, is a common technique where active hydrogens on amine groups are replaced with a nonpolar moiety like tert-butyl dimethylsilyl (TBDMS) using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This not only protects the amino group but also increases the volatility of the compound for analytical purposes like gas chromatography. Other derivatization techniques include acylation, alkylation, and the formation of Schiff bases through condensation with aldehydes. nih.govnih.gov The choice of derivatizing reagent is crucial as it can significantly impact the stability and detectability of the final product. nih.gov For example, while OPA (o-phthalaldehyde) is a common derivatizing agent, it has stability issues, leading researchers to prefer more stable options like dansyl chloride or benzoyl chloride. nih.gov

A novel approach for the direct preparation of N-substituted pyrazoles from primary amines has been developed using an electrophilic amination reagent. acs.org This metal-free, one-pot reaction offers a practical route for functionalizing amines to produce a wide variety of N-substituted pyrazoles. acs.orgthieme-connect.com

Formation of Iminoarylmethyl Derivatives from 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

The synthesis of iminoarylmethyl derivatives of this compound has been explored for the development of novel therapeutic agents. nih.gov In one study, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized as potential antipsychotic agents. nih.gov The synthesis involved selecting the hydroxy and imine functionalities as potential isosteric replacements for the amino and ketone groups of a previously studied series. nih.gov

The initial target, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, was successfully synthesized and showed promising pharmacological activity. nih.gov Further structure-activity relationship (SAR) studies indicated that maximal activity was achieved with methyl groups at the 1- and 3-positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring. nih.gov Specifically, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol was identified as a particularly potent compound. nih.gov However, attempts to synthesize the 2-fluorophenyl analog led to an unexpected ring-closure, forming 1,3-dimethyl nih.govbenzopyrano[2,3-c]pyrazol-4-(1H)-one. nih.gov

The formation of such iminoarylmethyl derivatives often involves the condensation of the amino group of the pyrazole with an appropriate aryl aldehyde. This reaction is a type of Schiff base formation. The synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, for example, has been achieved through a condensation reaction of an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and indole. mdpi.com

Regioselectivity and Chemoselectivity Considerations in Reaction Pathways

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly when using unsymmetrical starting materials like 1,3-diketones. thieme-connect.com The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can theoretically lead to two different regioisomeric pyrazoles. The separation of these isomers can be difficult and may lead to reduced yields of the desired product. thieme-connect.com

Several factors have been found to influence the regioselectivity of pyrazole formation. The choice of solvent plays a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve regioselectivity compared to polar protic solvents like ethanol. thieme-connect.comorganic-chemistry.org

The nature of the substituents on the reactants also has a significant impact. For example, in the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutane-1,3-diones, high regioselectivity is observed. thieme-connect.comnih.gov However, replacing the trifluoromethyl group with a difluoromethyl or methyl group can lead to a decrease in regioselectivity. thieme-connect.com

Chemoselectivity, the ability to react with one functional group in the presence of others, is another critical consideration. In the synthesis of pyrazole derivatives, it is often necessary to selectively functionalize a specific position on the pyrazole ring or a particular functional group on a substituent. For instance, the formylation of 1-phenyl-1H-pyrazoles using the Duff reaction has been shown to be both chemoselective and regiospecific, yielding the 4-formyl derivative in good yields. researchgate.net Similarly, the oxidation of 5-acylpyrazolines can proceed with high chemoselectivity, leading to either deacylation or dehydrogenative aromatization depending on the reaction conditions and the substrate. nih.gov

Principles of Green Chemistry and Sustainable Synthesis in Pyrazole Production

In recent years, there has been a significant shift towards the adoption of green and sustainable practices in chemical synthesis, including the production of pyrazole derivatives. nih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and environmental friendliness. acs.orgthieme-connect.com Many pyrazole syntheses have been successfully carried out in aqueous media, often leading to improved reaction rates and easier product isolation. acs.orgthieme-connect.comresearchgate.net Ethanol, another green solvent, is also frequently used. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Reactions conducted without a catalyst or solvent minimize waste and reduce the environmental impact. researchgate.nettandfonline.com Grinding techniques and microwave irradiation are often employed in solvent-free syntheses. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.govacs.orgresearchgate.netnih.gov They reduce the number of synthetic steps, minimize solvent usage, and decrease energy consumption. acs.org

Use of Benign and Recyclable Catalysts: The use of heterogeneous catalysts, such as Amberlyst A21 and nano-catalysts, is a key aspect of green pyrazole synthesis. researchgate.nettandfonline.com These catalysts are often easily separated from the reaction mixture and can be reused, reducing waste and cost. researchgate.netnih.gov Iron-catalyzed syntheses are also gaining traction as iron is an abundant, inexpensive, and less toxic metal compared to many noble metal catalysts. rsc.orgresearchgate.netrsc.org

Energy-Efficient Techniques: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

These green approaches not only make the synthesis of pyrazoles more environmentally friendly but also often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Chemical Reactivity and Derivatization of 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol

Tautomerism Dynamics of Pyrazol-5-ols and Aminopyrazoles

The phenomenon of tautomerism is central to the chemistry of pyrazol-5-ones and their derivatives, including 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol. researchgate.net This class of compounds can exist in multiple, interconvertible isomeric forms, which significantly influences their reactivity, physical properties, and biological interactions. researchgate.netfrontiersin.org The principal tautomeric forms for 1-substituted pyrazol-5-ones are the OH (enol), NH, and CH forms. researchgate.net

A key aspect of pyrazol-5-ol chemistry is the keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form). youtube.commasterorganicchemistry.com For this compound, this involves the interconversion between the 5-hydroxy (enol) form and the 5-one (keto) form.

Recent studies using DFT (Density Functional Theory) approaches on related pyrazolone (B3327878) derivatives have shown that this equilibrium can heavily favor one form over the other depending on the specific substituents on the pyrazole (B372694) ring. nih.gov For instance, spectral analysis has confirmed that while some pyrazolone derivatives are more stable in the enol state in solid form, they might favor the keto state when in solution. nih.gov The transformation involves the breaking of a C-H sigma bond and a C-O pi bond, and the formation of an O-H sigma bond and a C-C pi bond. masterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com

Table 1: General Factors Influencing Keto-Enol Tautomerism

Factor Influence on Equilibrium
Substitution Electron-withdrawing or donating groups can shift the balance between keto and enol forms. nih.gov
Conjugation/Resonance Extended conjugation can stabilize the enol form.
Hydrogen Bonding Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.com
Aromaticity If enolization leads to an aromatic ring, the enol form is highly favored.
Solvent The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of the tautomers. mdpi.com

Beyond the keto-enol equilibrium, pyrazol-5-ols can also exhibit different prototropic tautomers related to the position of the proton on the nitrogen and oxygen atoms. For 1-substituted pyrazolones, the main tautomeric categories are the OH form, the CH form, and the NH form. researchgate.net Spectroscopic investigations have shown that for compounds monosubstituted at the 4-position, the NH or OH forms are expected to be the predominant species. researchgate.net

X-ray crystallography and NMR studies on analogous compounds like 1-phenyl-1H-pyrazol-3-ol have unambiguously shown that the OH-form is present in the solid state. nih.govmdpi.com In solution, this preference continues, with the compound existing as dimers of the 1H-pyrazol-3-ol in nonpolar solvents and as monomers in polar solvents like DMSO. nih.govmdpi.com For aminopyrazoles specifically, the amino group introduces further possibilities, such as amino-imino tautomerism. beilstein-journals.org Studies on related aminopyrazole carbohydrazonamides have identified distinct hydrazonamide and imidohydrazide tautomers, with the former being stabilized by intramolecular hydrogen bonding in the crystal lattice. nih.gov

The tautomeric equilibrium of pyrazolones is highly sensitive to the surrounding chemical environment and the nature of the substituents attached to the ring. researchgate.net

Solvent Polarity: The polarity of the solvent plays a critical role in determining which tautomer is more stable. nih.gov For example, studies on 3-methylpyrazolin-5-one have shown that the NH form is favored in the low-polarity solvent CDCl₃. researchgate.net In more polar solvents, the formation of aggregates like dimers through hydrogen bonding can influence the observed spectroscopic data. researchgate.net The ability of a solvent to act as a proton shuttle or to form hydrogen bonds with the solute can dramatically influence the tautomerization process. mdpi.comnih.gov Generally, an increase in solvent polarity can lead to a gradual shift in spectroscopic signals, indicating a change in the tautomeric balance. nih.gov Research on aminopurines, another class of N-heterocycles, confirms that solvation can significantly affect the relative stabilities of tautomers, sometimes even reversing the preference observed in the gas phase. nih.gov

Substituent Effects: The electronic properties of substituents have a profound impact. Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups present in this compound, are known to favor specific tautomeric forms. nih.gov In pyrazoles, electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups can shift the equilibrium in the opposite direction. nih.gov This influence is mediated through the π-system of the pyrazole ring. nih.gov

Transformations Involving the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position of the enol tautomer is a key site for chemical reactivity, enabling various oxidation and nucleophilic substitution reactions.

The pyrazole ring, particularly when activated by amino and hydroxyl groups, is susceptible to oxidation. A significant reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines, which leads to the formation of azo compounds. For example, the oxidation of 3-methyl-1-phenyl-1H-pyrazol-5-amine using a system of iodine (I₂), potassium carbonate (K₂CO₃), and tert-Butyl hydroperoxide (TBHP) in ethanol (B145695) results in the formation of an (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov This reaction proceeds through the simultaneous installation of a C-I bond at position 4 and an N=N bond, linking two pyrazole units. nih.gov

The proposed mechanism involves the single-electron oxidation of the pyrazol-5-amine to a radical cation, which then reacts to form the final azo product. nih.gov Electrooxidation represents another promising method for the functionalization of pyrazoles, including the N-N coupling of aminopyrazoles to yield azopyrazoles. mdpi.com

The nucleophilic character of the pyrazol-5-ol system allows for reactions at both the oxygen of the hydroxyl group and the nitrogen of the amino group.

Alkylation: The hydroxyl group of the enol form can be alkylated. A classic example in pyrazolone chemistry is the reaction with diazomethane, which results in the formation of a methoxy (B1213986) derivative (O-alkylation). researchgate.net This reaction serves as strong evidence for the presence and reactivity of the hydroxy (enol) tautomer.

Acylation: The amino group at position 4 is a primary site for acylation. In related compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, reaction with chloroacetyl chloride readily occurs at the amino group to form an N-acylated product. mdpi.com This highlights the nucleophilic nature of the exocyclic amino group, which can compete with or dominate the reactivity of the C5-hydroxyl group depending on the reaction conditions and the specific acylating agent used.

Reactivity of the Amino Group at Position 4

The amino group at the C4 position of the pyrazole ring is a key site for a variety of chemical reactions, enabling the synthesis of a diverse range of derivatives.

Diazotization Reactions and Derivative Formation

The primary amino group of 4-aminopyrazole derivatives can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. tu-clausthal.de The resulting diazonium salt is a versatile intermediate that can be used in subsequent coupling reactions. tu-clausthal.deresearchgate.net

For instance, these pyrazolyldiazonium salts can couple with active methylene (B1212753) compounds, such as ethyl cyanoacetate, to form substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates. tu-clausthal.de These products can then undergo Thorpe-Ziegler type cyclization to yield 4-amino-1,3'-bipyrazoles. tu-clausthal.de Similarly, coupling with phenols and their derivatives leads to the formation of arylazo-pyrazoles. researchgate.net The diazotization of 5-aminopyrazole-4-carbonitriles in hydrochloric acid media can also lead to the formation of 7-substituted 3,7-dihydro-4H-pyrazolo[3,4-d] pharmaguideline.comglobalresearchonline.netresearchgate.nettriazin-4-ones. nih.gov

The general scheme for the diazotization and subsequent azo coupling can be represented as follows:

Table 1: Examples of Diazotization Reactions of Aminopyrazoles

Starting Aminopyrazole Reagents Product Type Reference
This compound 1. NaNO₂, HCl (low temp) 2. Active methylene compound Azo-coupled pyrazole derivative researchgate.net
5-Aminopyrazole-4-carbonitriles NaNO₂, HCl Pyrazolo[3,4-d] pharmaguideline.comglobalresearchonline.netresearchgate.nettriazin-4-one nih.gov
1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride Phenols/Phenolic derivatives 1H-5-arylazo-4-ethoxycarbonyl-3-methyl-pyrazoles researchgate.net

Acylation and Related Amidation Processes

The amino group at position 4 is readily acylated. For example, reaction with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This acylated derivative can then serve as a building block for further synthesis. mdpi.com Similarly, coupling with fully protected amino acids in the presence of coupling agents like isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) yields Boc-protected pyrazoles. chim.it

These reactions highlight the nucleophilic character of the amino group, allowing for the introduction of various acyl moieties, which can modify the compound's properties or provide a handle for further functionalization.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The amino group of this compound and its analogs readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction typically involves refluxing equimolar amounts of the aminopyrazole and the carbonyl compound in a suitable solvent like ethanol. nih.gov

A variety of substituted benzaldehydes have been used to synthesize a range of Schiff base analogues of 4-aminoantipyrine. nih.gov For example, reaction with 4-methoxybenzo pharmaguideline.comresearchgate.netdioxole-5-carbaldehyde yields 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. nih.gov The formation of the azomethine (—N=CH—) bond is a key characteristic of this reaction. nih.gov In some cases, multicomponent reactions involving 5-aminopyrazoles, pyruvic acids, and aromatic aldehydes can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Table 2: Examples of Schiff Base Formation from Aminopyrazoles

Aminopyrazole Reactant Carbonyl Reactant Product Reference
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one 4-methoxybenzo pharmaguideline.comresearchgate.netdioxole-5-carbaldehyde 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one nih.gov
4-aminoantipyrine Substituted benzaldehydes Schiff base analogues of 4-aminoantipyrine nih.gov
3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde o-aminophenol Schiff bases scispace.com

Electrophilic Attack on the Amino Moiety

The amino group, being a nucleophile, is susceptible to attack by various electrophiles. nih.gov While classical amination involves a nitrogen nucleophile attacking an electrophilic carbon, strategies employing electrophilic aminating agents have also been developed. nih.gov In the context of 4-aminopyrazoles, the amino group can react with electrophilic reagents, leading to substitution on the nitrogen atom. The reactivity of the amino group is a cornerstone of the derivatization of this class of compounds. arkat-usa.org

Pyrazole Ring System Transformations

The pyrazole ring itself, while generally aromatic and stable, can undergo certain transformations under specific conditions.

Reductive Transformations of the Heterocyclic Ring

The pyrazole ring is generally resistant to reduction. pharmaguideline.com However, pyrazole derivatives can be reduced under certain conditions. pharmaguideline.com For instance, while pyrazole itself is stable to reduction by sodium-ethanol, N-phenyl derivatives can be reduced to the corresponding pyrazoline. globalresearchonline.net Catalytic hydrogenation is another method that can be employed. globalresearchonline.net For example, the reduction of 4-hydroxyiminopyrazolones to 4-aminopyrazol-5-ols can be achieved via catalytic hydrogenation over Pd/C. mdpi.com In some cases, this reduction can be followed by spontaneous lactamization to form fused heterocyclic systems like pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com

Heterocyclic Annulation Reactions for Fused Ring Systems

Annulation reactions involving the bifunctional nature of this compound provide efficient routes to a variety of fused pyrazole derivatives. These reactions typically involve the participation of the 4-amino group and the endocyclic nitrogen or the 5-hydroxyl group to build a new ring onto the pyrazole core.

The reaction of this compound with α-amino acids can lead to the formation of pyrazolo-pyrazinone systems. This transformation involves the initial formation of an amide bond between the amino group of the pyrazole and the carboxylic acid of the α-amino acid, followed by an intramolecular cyclization and dehydration to furnish the fused heterocyclic ring. The specific reaction conditions, such as the choice of coupling agents and temperature, are crucial for achieving high yields and preventing side reactions.

The cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophilic reagents is a widely employed and effective strategy for synthesizing fused pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The outcome of these reactions is often dictated by the nature of the electrophile and the reaction conditions.

Pyrazolo[1,5-a]pyrimidines: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a common method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov This condensation reaction typically proceeds with high regioselectivity, where the exocyclic primary amino group exhibits greater nucleophilicity than the endocyclic nitrogen atom. researchgate.net Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of sulfuric acid in acetic acid, nih.gov and greener methods employing ultrasound irradiation in the presence of KHSO4 in aqueous media. bme.hu The reaction tolerates a range of substituents on both the aminopyrazole and the β-dicarbonyl compound, allowing for the synthesis of a diverse library of derivatives. nih.govekb.eg

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with various 1,3-bis-electrophiles. One common approach is the cyclocondensation with α,β-unsaturated ketones, where a Michael addition is followed by intramolecular cyclization and subsequent oxidation. nih.gov Another strategy utilizes the reaction of 5-aminopyrazoles with β-ketonitriles. The initial step is the condensation of the amino group with the keto group, followed by cyclization involving the nitrile. chim.it The use of catalysts like tin(IV) chloride can promote the annulation of 5-aminopyrazole-4-carbonitriles with acetylacetone (B45752) to yield pyrazolo[3,4-b]pyridine derivatives. researchgate.net Furthermore, novel synthetic routes, such as the reaction of 5-aminopyrazoles with alkynyl aldehydes, have been developed to provide access to functionalized pyrazolo[3,4-b]pyridines through switchable C≡C bond activation. mdpi.com

Table 1: Examples of Cyclocondensation Reactions

Aminopyrazole Reactant 1,3-Bis-electrophile Fused Product Reference(s)
5-Aminopyrazoles β-Dicarbonyl compounds Pyrazolo[1,5-a]pyrimidines nih.govbme.hu
5-Aminopyrazoles α,β-Unsaturated ketones Pyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazole-4-carbonitriles Acetylacetone Pyrazolo[3,4-b]pyridines researchgate.net
5-Aminopyrazoles Alkynyl aldehydes Pyrazolo[3,4-b]pyridines mdpi.com
5-Aminopyrazoles Azlactones Pyrazolo[3,4-b]pyridin-6-ones researchgate.net

Cycloaddition and Dipolar Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the synthesis of complex heterocyclic systems. researchgate.net While direct [4+2] cycloaddition reactions involving the pyrazole ring of this compound as a diene are not commonly reported, the generation of diene analogs from pyrazolone derivatives has been explored. For instance, the deprotonation of 4-formylantipyrine can generate a dienolate that participates in anionic [4+2] cycloaddition reactions with various dienophiles, leading to substituted indazolones. rsc.org

1,3-dipolar cycloaddition is a more frequently utilized strategy for constructing pyrazole-containing systems. nih.govrsc.org This typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile. While not directly involving this compound as the primary reactant, this methodology is crucial for the synthesis of a wide variety of substituted pyrazoles. nih.govrsc.orgresearchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound offer a regioselective route to fused heterocyclic systems. A notable example is the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles derived from 4-aminopyrazoles. mdpi.com In this reaction, the N-alkylation of an enaminonitrile, followed by base-induced intramolecular cyclization involving the cyano group, leads to the formation of 4-aminopyrazole derivatives. mdpi.com

Another example involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. Pyrazole-4-carbaldehyde oximes, substituted with a prop-2-en-1-yloxy or prop-2-yn-1-yloxy group at the 3-position, can undergo intramolecular cyclization upon treatment with an oxidizing agent like sodium hypochlorite (B82951) to form novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netrsc.orgoxazole ring systems. mdpi.com

Direct C-H and N-H Bond Functionalization Strategies

Direct C-H and N-H bond functionalization have emerged as powerful and atom-economical methods for the derivatization of heterocyclic compounds, including pyrazoles. researchgate.netrsc.orgrsc.org

C-H Functionalization: Transition-metal-catalyzed C-H activation provides a direct route to functionalized pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The pyrazole ring possesses distinct C-H bonds with varying reactivity. The C5-H bond is generally more acidic and susceptible to deprotonation-metalation, while the C4-H bond is more nucleophilic and can undergo electrophilic aromatic substitution-type reactions. researchgate.net The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.orgresearchgate.net For instance, the N2 atom of the pyrazole ring can act as a directing group to facilitate C5-selective arylation. researchgate.net

N-H Functionalization: The amino group of this compound offers a site for direct N-H functionalization. Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, are effective methods for introducing aryl groups at the endocyclic nitrogen atoms of aminopyrazoles. chim.it The regioselectivity of these reactions can be influenced by the specific reaction conditions and the substitution pattern of the pyrazole. chim.it Furthermore, rhodium-catalyzed multicomponent annulations involving imine-directed N-H functionalization have been developed for the synthesis of complex nitrogen-containing heterocycles. nih.gov

Rational Design and Synthesis of Advanced Derivatives

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comnih.gov The rational design and synthesis of advanced derivatives of this compound are driven by the quest for molecules with specific biological activities. mdpi.comnih.govnih.govresearchgate.net

The synthesis of these advanced derivatives often involves multi-step sequences that build upon the fundamental reactivity of the pyrazole core. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potential kinase inhibitors may start with the condensation of an aminopyrazole with a β-dicarbonyl compound, followed by further modifications of the resulting fused ring system. nih.govnih.gov Similarly, the synthesis of pyrazole-based compounds as potential antioxidants can be achieved through the reduction of 4-hydroxyiminopyrazol-5-ones to the corresponding 4-aminopyrazol-5-ols. nih.govmdpi.comnih.gov

The design process often utilizes computational tools, such as molecular docking, to predict the binding of designed molecules to specific biological targets. nih.govrsc.org This in silico approach helps to guide the synthetic efforts towards compounds with a higher probability of desired activity. Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural features, are also crucial in the iterative process of designing more potent and selective derivatives. researchgate.net

Introduction of Aromatic and Heteroaromatic Substituents

The amino group on the pyrazole ring is a key site for introducing aromatic and heteroaromatic moieties. This is often achieved through condensation reactions with various carbonyl compounds or through substitution reactions.

One common method involves the reaction of aminopyrazoles with aldehydes or ketones to form Schiff bases, which can then be further modified. For instance, the reaction of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with aminothiophene derivatives in the presence of glacial acetic acid in ethanol has been used to synthesize pyrazole derivatives bearing a thiophene (B33073) substituent. nih.gov The initial pyrazole-4-carbaldehydes are themselves synthesized from hydrazones via the Vilsmeier-Haack reaction. nih.gov

Another approach is the direct N-alkylation or N-arylation of the pyrazole ring. While methods for N-alkylation are more common, procedures for direct N-arylation using primary aromatic amines have also been developed. nih.gov These reactions typically involve the use of a suitable catalyst and reaction conditions to facilitate the formation of the new carbon-nitrogen bond. The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. For example, nano-ZnO has been shown to be an effective catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov

The introduction of these substituents can significantly alter the electronic and steric properties of the parent molecule, which is a key strategy in the development of new compounds.

Synthesis of Pyrazole-Hydrazide Derivatives

Pyrazole-hydrazide derivatives represent an important class of compounds synthesized from aminopyrazoles. A common synthetic route involves the conversion of a carboxylic acid derivative of a pyrazole to the corresponding acid chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303).

For example, a pyrazoline derivative of 4-aminobenzoic acid can be reacted with thionyl chloride to form the acid chloride. uobaghdad.edu.iq This intermediate is then treated with hydrazine hydrate in refluxing dry benzene (B151609) to yield the corresponding pyrazole-acid hydrazide. uobaghdad.edu.iq These hydrazides are versatile intermediates themselves and can be used to synthesize a variety of other heterocyclic systems. For instance, they can be reacted with different aldehydes and ketones to form Schiff bases, or cyclized with reagents like α-mercaptoacetic acid. uobaghdad.edu.iq

Another application of hydrazides is in the synthesis of pyrazole-4-carbaldehydes. Galloyl hydrazide has been used as a starting material to react with various substituted aromatic ketones, which then undergo cyclization in the presence of phosphoryl trichloride (B1173362) and dimethylformamide (Vilsmeier-Haack reaction) to produce 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes. chemmethod.com

Construction of Hybrid Molecules (e.g., Pyrazole-Triazole Systems)

The construction of hybrid molecules that incorporate the pyrazole scaffold with other heterocyclic rings, such as triazoles, has gained significant attention. A powerful method for achieving this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry."

A general strategy involves the synthesis of a pyrazolyl azide (B81097), which can then react with a terminal alkyne to form the 1,2,3-triazole ring. nih.gov The pyrazolyl azide can be generated from the corresponding aminopyrazole by diazotization followed by reaction with an azide source. nih.govbeilstein-journals.org This approach allows for the facile N-functionalization of the pyrazole ring before the attachment of the triazole unit. beilstein-journals.orgresearchgate.net

Researchers have developed one-pot strategies that avoid the isolation of potentially hazardous azide intermediates. beilstein-journals.orgresearchgate.net This involves the in-situ generation of the azide followed by the cycloaddition reaction. The compatibility of this methodology with solid-phase synthesis has also been demonstrated, allowing for the generation of libraries of pyrazole-triazole hybrids. beilstein-journals.org The reaction conditions, such as the choice of copper catalyst and solvent, can be optimized to achieve high yields of the desired hybrid molecules. ablesci.com

The resulting pyrazole-triazole hybrids combine the structural features of both heterocyclic systems, leading to novel molecular architectures.

Coordination Chemistry of 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol As a Ligand

Ligand Design Principles and Chelating Characteristics

The design of ligands based on the 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol framework is guided by the inherent coordination sites within its structure, leading to various coordination modes and the formation of more complex ligand systems like Schiff bases.

Identification of Coordination Sites (Hydroxyl, Amino, Nitrogen Atoms)

This compound possesses multiple potential coordination sites that facilitate its interaction with metal ions. These sites include the hydroxyl (-OH) group, the amino (-NH2) group, and the nitrogen atoms of the pyrazole (B372694) ring. nih.gov The deprotonated hydroxyl group offers a strong binding site, while the amino group and the pyrazole nitrogens provide additional points of coordination. This multiplicity of binding sites allows the ligand to act as a versatile chelating agent. The presence of both hard (oxygen) and soft (nitrogen) donor atoms enables it to coordinate with a wide range of metal ions.

Exploration of Bidentate and Multidentate Coordination Modes

The arrangement of donor atoms in this compound and its derivatives allows for various coordination modes, most notably bidentate and multidentate chelation. nih.govunicam.it In its simplest form, the ligand can coordinate in a bidentate fashion, utilizing two of its donor sites to bind to a single metal center. youtube.com For instance, it can coordinate through the oxygen of the hydroxyl group and the nitrogen of the amino group, forming a stable five- or six-membered chelate ring.

Furthermore, the pyrazole ring itself contains two adjacent nitrogen atoms, which can participate in bridging between two metal centers, leading to the formation of polynuclear complexes. nih.gov The flexibility in ligand design, including the introduction of additional functional groups, can promote higher denticity, resulting in more stable and structurally complex metal assemblies. unicam.it

Formation of Schiff Base Ligands from Pyrazolone (B3327878) Scaffolds

A significant strategy to enhance the chelating ability and versatility of pyrazolone-based ligands is the formation of Schiff bases. isca.meunicam.it The reaction of the amino group of this compound with various aldehydes or ketones results in the formation of Schiff base ligands. nih.gov These reactions introduce an imine (-C=N-) group, which provides an additional coordination site.

Schiff base ligands derived from pyrazolones can act as multidentate ligands, often exhibiting enhanced stability and unique electronic properties upon coordination to metal ions. lookchem.com The resulting metal complexes have shown a broad spectrum of applications due to the combined electronic effects of the pyrazolone ring and the imine functionality. nih.gov The synthesis of these Schiff base ligands is often straightforward, involving a simple condensation reaction. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives involves the reaction of the ligand with a suitable metal salt under specific conditions. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Copper, Iron, Zinc, Molybdenum, Chromium, Ruthenium)

The versatile coordination behavior of this compound and its Schiff base derivatives allows for complexation with a wide array of transition metals. Research has documented the synthesis of complexes with copper(II), iron(II/III), zinc(II), molybdenum(IV/VI), chromium, and ruthenium(II). unicam.itnih.govlookchem.comjchemlett.com

The nature of the metal ion plays a crucial role in determining the geometry and properties of the resulting complex. For instance, iron(III) complexes with pyrazolone-based Schiff base ligands have been shown to exhibit octahedral geometry. lookchem.com Similarly, zinc(II) and copper(II) have been successfully incorporated into complexes with hydrazone derivatives of pyrazolones. unicam.it The study of molybdenum complexes is also of interest, particularly in the context of catalytic applications. unicam.it The coordination with ruthenium has been explored, often in the context of creating complexes with specific electronic and reactive properties. nih.gov

Below is an interactive data table summarizing some of the synthesized metal complexes with pyrazolone-based ligands.

Metal IonLigand TypeResulting Complex GeometryReference
Iron(III)Schiff BaseOctahedral lookchem.com
Copper(II)Hydrazone- unicam.it
Zinc(II)HydrazoneMonomeric or Polymeric unicam.it
Molybdenum(IV)Pyrazolone- unicam.it
Ruthenium(II)Pyrazole-pincerOctahedral nih.gov

Influence of Metal Salt, Solvent Systems, and Reaction Conditions on Complex Formation

The formation and properties of metal complexes are highly dependent on the reaction conditions. Key factors include the choice of metal salt, the solvent system, and other reaction parameters such as temperature and pH. nih.gov

The counter-ion of the metal salt can influence the final structure of the complex, sometimes participating in the coordination sphere or affecting the crystal packing. The solvent system is also critical; different solvents can affect the solubility of the reactants and the stability of the complex. lookchem.com For example, some complexes may be soluble in coordinating solvents like DMF and DMSO. lookchem.com Reaction conditions such as temperature and reaction time can also impact the yield and purity of the resulting metal complex. The pH of the reaction medium is particularly important for ligands with acidic or basic groups, as it can determine the protonation state of the ligand and its coordinating ability.

Stoichiometry and Stability Studies of Metal-Ligand Adducts

The formation of complexes between this compound and metal ions is characterized by specific stoichiometric ratios and thermodynamic stability. These parameters are crucial for understanding the behavior of these complexes in solution. Potentiometric titration is a primary technique used to determine the acid dissociation constants (pKa) of the ligand and the stepwise stability constants (log K) of its metal complexes.

Studies on analogous pyrazole-based ligands, such as Schiff-base derivatives of 4-aminoantipyrine, show that the ligand typically possesses multiple protonation sites. naturalspublishing.com For this compound, the enolic hydroxyl group and the amino group are the principal sites for proton dissociation. The titration of the ligand in the presence of various metal ions allows for the calculation of formation curves, which reveal the stoichiometry of the complexes. Typically, the formation of 1:1 and 1:2 (metal:ligand) complexes is observed in dilute solutions, which prevents the formation of polynuclear species. naturalspublishing.com

Below is a representative table of stability constants and thermodynamic parameters for hypothetical metal complexes of this compound, based on data from related pyrazole systems.

Table 1: Stability Constants and Thermodynamic Parameters of Metal Complexes

Metal Ion log K1 log K2 log β -ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
Co(II) 4.85 4.10 8.95 51.08 -4.5 156.3
Ni(II) 5.30 4.55 9.85 56.21 -5.2 171.2
Cu(II) 6.10 5.20 11.30 64.49 -6.8 193.6

Note: Data are hypothetical and for illustrative purposes.

Structural Elucidation of Coordination Compounds

The definitive three-dimensional arrangement of atoms in the coordination compounds of this compound is determined through a combination of single-crystal X-ray diffraction and spectroscopic methods.

X-ray Diffraction Analysis of Single Crystals

In a crystalline state, these complexes often exhibit extensive hydrogen bonding networks. For instance, intramolecular hydrogen bonds can form between a proton on the amino group and an oxygen atom of a neighboring group. nih.gov Intermolecular hydrogen bonds, linking individual complex units, contribute to the formation of a stable three-dimensional supramolecular architecture. nih.gov The specific geometry adopted by the metal center (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the complex.

Table 2: Representative Crystallographic Data for a Hypothetical [Cu(L)₂] Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.956
b (Å) 16.432
c (Å) 10.112
β (°) 105.34
Volume (ų) 1432.5
Z 4
Bond Length (Cu-O) (Å) 1.952
Bond Length (Cu-N) (Å) 2.015

Note: Data are hypothetical, based on typical values for similar copper(II) complexes, where L represents the deprotonated this compound ligand.

Spectroscopic Characterization (FT-IR, UV-Vis) of Metal Complexes

Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal ion, especially for non-crystalline materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the free ligand shows characteristic absorption bands for its functional groups. Upon complexation, significant shifts in these bands provide evidence of coordination. For this compound, key vibrations include ν(O-H) from the hydroxyl group, ν(N-H) from the amino group, ν(C=O) from the keto tautomer, and ν(C=N) of the pyrazole ring. A shift of the ν(C=O) and ν(N-H) bands to lower frequencies upon complexation is a strong indication that coordination occurs through the carbonyl oxygen and the amino nitrogen, respectively. The disappearance of the broad ν(O-H) band confirms deprotonation of the ligand upon chelation. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically displays intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the pyrazole ring and associated chromophores. nih.gov When the ligand coordinates to a transition metal ion, new absorption bands may appear. These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For d-block metals, weaker d-d transition bands may also be observed in the visible region, which are useful for interpreting the coordination geometry of the complex. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 3: Key Spectroscopic Data for the Ligand and a Hypothetical Metal Complex

Compound FT-IR (cm⁻¹) ν(C=O) FT-IR (cm⁻¹) ν(N-H) UV-Vis (nm) λ_max (π→π*) UV-Vis (nm) λ_max (n→π*)
Ligand (L) ~1650 ~3350, ~3250 ~250 ~310

Note: Frequencies and wavelengths are typical values and subject to variation.

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the nature of metal-ligand interactions that are often inaccessible by experimental means alone.

Density Functional Theory (DFT) Calculations for Complex Geometries and Electronic Properties

DFT calculations are widely used to predict and corroborate the experimental findings for coordination compounds. By employing appropriate functionals (e.g., B3LYP) and basis sets, it is possible to optimize the molecular geometry of the complexes of this compound. nih.gov The calculated bond lengths and angles can be compared with X-ray diffraction data to validate the computational model. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. scispace.com Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, hybridization, and the delocalization of electron density arising from donor-acceptor interactions within the complex. researchgate.net Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which helps in understanding intermolecular interactions like hydrogen bonding. researchgate.net

Table 4: Selected DFT-Calculated Parameters for a Hypothetical Metal Complex

Parameter Calculated Value
Optimized Bond Length (M-O) (Å) 1.961
Optimized Bond Length (M-N) (Å) 2.024
E_HOMO (eV) -6.25
E_LUMO (eV) -2.15
HOMO-LUMO Gap (eV) 4.10
Natural Charge on Metal +0.85 e
Natural Charge on Donor O -0.68 e

Note: Data are hypothetical and for illustrative purposes.

Rationalization of Coordination Features and Stability

Theoretical calculations provide a framework for rationalizing the observed coordination behavior and stability of the metal complexes. The optimized geometries from DFT confirm the preferred coordination modes and the resulting molecular structure. For example, calculations can confirm the energetic favorability of a bidentate chelation through the carbonyl oxygen and amino nitrogen.

The stability of the complexes can be further understood by decomposing the metal-ligand interaction energy into its constituent parts, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. NBO analysis quantifies the charge transfer from the ligand's donor orbitals to the metal's acceptor orbitals, providing a measure of the covalency of the metal-ligand bond. researchgate.net This theoretical evidence, combined with experimental stability data, allows for a comprehensive understanding of why certain metal ions form more stable complexes with this compound than others.

Spectroscopic and Computational Characterization of 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is indispensable for the detailed structural analysis of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol and its analogues. These techniques provide complementary information, from the connectivity of atoms to the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively.

For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups (N-CH₃ and C-CH₃) and the amino group (-NH₂). The chemical shifts of these protons are influenced by their local electronic environment. The protons of the methyl groups would likely appear as sharp singlets, with their precise chemical shift values helping to distinguish between the N-methyl and C-methyl groups. The amino protons may appear as a broad singlet, and their chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the two methyl carbons, the quaternary carbons of the pyrazole (B372694) ring, and the carbon bearing the amino group. The chemical shifts of the ring carbons are particularly informative about the electronic structure of the pyrazole core.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for establishing connectivity and spatial relationships within the molecule. researchgate.netresearchgate.netscience.govslideshare.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum could show a correlation between the protons of the N-methyl group and the C5 carbon of the pyrazole ring, confirming the position of this methyl group. Similarly, correlations between the C-methyl protons and the C3 and C4 carbons would establish its attachment point.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For example, an NOE could be observed between the protons of the N-methyl group and any nearby protons on the pyrazole ring or its substituents, offering insights into the molecule's conformation.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolone (B3327878) Derivative

Nucleus Chemical Shift (ppm)
¹H Aromatic protons in the range of 7.2-8.0 ppm; CH proton of the pyrazole ring around 6.0 ppm.
¹³C Aromatic carbons between 120-140 ppm; Pyrazole ring carbons between 90-160 ppm.

Data is for 1,3-diphenyl-5-pyrazolone and serves as an illustrative example.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. rsc.orgnih.govnih.gov

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H stretching: The hydroxyl group (-OH) of the pyrazol-5-ol tautomer would present a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C-H stretching: The methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=O stretching: If the compound exists in its pyrazolin-5-one tautomeric form, a strong absorption band corresponding to the carbonyl (C=O) stretch would be observed in the range of 1650-1725 cm⁻¹.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

N-H bending: The amino group also exhibits a bending vibration (scissoring) around 1600-1650 cm⁻¹.

A study on the synthesis of the related compound, 4-amino-3,5-dimethyl pyrazole, utilized in-line FT-IR spectroscopy combined with Density Functional Theory (DFT) to analyze the vibrational frequencies. rsc.org This approach allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

Table 2: Characteristic FT-IR Vibrational Frequencies for Aminopyrazole Systems

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Asymmetric Stretch 3400 - 3500
N-H Symmetric Stretch 3300 - 3400
O-H Stretch (H-bonded) 3200 - 3600 (broad)
C-H Stretch (Alkyl) 2850 - 3000
C=O Stretch (in tautomer) 1650 - 1725
C=N and C=C Stretch (ring) 1400 - 1650
N-H Bend 1600 - 1650

Based on general principles and data for related aminopyrazole compounds. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the pyrazole ring and the amino group constitute the primary chromophores. Electronic transitions such as π → π* and n → π* are expected. The position and intensity of the absorption bands can be influenced by the solvent polarity and the pH of the solution, due to potential tautomeric equilibria and protonation states. A study on a series of pyrazole derivatives reported their UV-Vis absorption bands, providing insight into the electronic properties of this class of compounds. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima for Pyrazole Derivatives

Electronic Transition Typical λ_max Range (nm)
π → π* 200 - 300
n → π* 300 - 400

Based on data for various pyrazole derivatives. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are soft ionization techniques that are particularly well-suited for the analysis of polar, thermally labile molecules like this compound. chemguide.co.uksavemyexams.comlibretexts.orgyoutube.comnih.gov

In an ESI-MS experiment, the molecule is typically protonated to form the molecular ion [M+H]⁺. The high-resolution mass of this ion allows for the determination of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO).

Cleavage of the methyl groups.

Ring opening of the pyrazole core.

The fragmentation pattern serves as a "fingerprint" that can help to confirm the structure of the compound.

Table 4: Expected Fragment Ions in the Mass Spectrum of this compound

m/z of Fragment Ion Possible Identity
[M+H]⁺ - 17 Loss of NH₃
[M+H]⁺ - 18 Loss of H₂O (from the -ol tautomer)
[M+H]⁺ - 28 Loss of CO (from the -one tautomer)
[M+H]⁺ - 15 Loss of a methyl radical (CH₃)

Based on general fragmentation principles for heterocyclic compounds. chemguide.co.uklibretexts.org

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and establish the predominant tautomeric form (the -ol or the -one form) in the solid state. It would also reveal details about the planarity of the pyrazole ring and the conformation of the substituents.

While crystallographic data for the title compound is not available in the provided search results, data for a closely related derivative, 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, illustrates the type of information that can be obtained. nih.gov

Table 5: Crystallographic Data for 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol

Parameter Value
Chemical Formula C₁₁H₁₂N₂OS
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.9479 (2)
b (Å) 11.3470 (3)
c (Å) 17.7392 (4)
Volume (ų) 2203.67 (9)
Z 8

Data for 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. nih.gov

Computational Chemistry Methodologies in Research

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an invaluable tool in the study of molecular structures, properties, and reactivity, often in synergy with experimental techniques. rsc.orgmdpi.comresearchgate.net

For this compound and its derivatives, computational methods can be employed to:

Predict Molecular Geometry: DFT calculations can be used to optimize the geometry of the different possible tautomers and conformers of the molecule, providing insights into their relative stabilities.

Simulate Spectroscopic Data: Computational methods can predict NMR chemical shifts, FT-IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these calculated spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structure. rsc.orgmdpi.com

Investigate Tautomerism: The relative energies of the different tautomers of pyrazol-5-ols can be calculated to predict which form is more stable in the gas phase or in different solvents (by using continuum solvation models). mdpi.com

Analyze Electronic Structure: DFT calculations provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

A study on the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole successfully combined in-line FT-IR spectroscopy with DFT calculations at the B3LYP/6-31G level of theory to determine the concentration profiles and spectra of reactants, intermediates, and the final product. rsc.org The agreement between the experimental and computational results demonstrated the reliability of this combined approach.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the geometric and electronic properties of this compound and its analogs. Specifically, the B3LYP functional combined with basis sets like 6-31G is employed to fully optimize the geometric configurations of these molecules. rsc.org This process determines the most stable three-dimensional arrangement of atoms, providing crucial information on bond lengths, bond angles, and dihedral angles.

DFT calculations are not limited to geometry; they also provide a detailed picture of the electronic structure. For instance, in studies of related pyrazole derivatives, DFT has been used to analyze the distribution of electron density, which is essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also derived from DFT calculations, offers insights into the charge transfer possibilities within the molecule. researchgate.net These electronic parameters are critical for predicting the chemical behavior and potential applications of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of these molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is instrumental in calculating the properties of electronic excited states. researchgate.net By employing TD-DFT, researchers can predict the ultraviolet-visible (UV-Vis) absorption spectra of pyrazole derivatives, including the electronic excitation energies and oscillator strengths. researchgate.net These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model and gain a more profound understanding of the electronic transitions occurring within the molecule. For example, the TD-DFT scheme has been successfully used to figure out speculative ultraviolet values for comparison with experimental spectrum data. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a powerful means of predicting various spectroscopic parameters, which can then be correlated with experimental data for structural confirmation and analysis. For derivatives of pyrazole, methods like DFT are used to compute vibrational frequencies. rsc.org These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net

For instance, in the study of 4-amino-3,5-dimethyl pyrazole, the vibrational frequencies were computed at the DFT B3LYP/6-31G level of theory. rsc.org The agreement between these computational results and those obtained by in-line FT-IR spectroscopy demonstrates the reliability of the quantum chemical calculation method. rsc.org Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using these computational techniques, providing another layer of structural verification. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found, the methodology is widely applied to pyrazole derivatives for drug design and optimization. nih.gov

The process involves generating molecular descriptors that quantify various aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties). These descriptors are then correlated with the measured biological activity (such as IC₅₀ values) to build a predictive model. nih.gov Such models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.gov

In studies involving pyrazole derivatives, molecular docking has been employed to investigate their binding modes and affinities with various protein targets. nih.govresearchgate.net For example, docking studies have shown that pyrazole derivatives can fit deeply within the binding pocket of protein kinases, forming hydrogen bonds and other favorable interactions. nih.gov These simulations provide insights into the key amino acid residues involved in the binding and can help rationalize the observed biological activity. The results of docking studies, including binding energy and inhibition constants, are crucial for screening potential inhibitors and guiding the design of new, more effective therapeutic agents. nih.gov

In-line Spectroscopic Monitoring and Reaction Mechanism Studies

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and optimizing process conditions. In-line spectroscopic techniques offer a non-invasive way to achieve this.

Application of Fibre Optic FT-IR Spectroscopy for Real-time Monitoring

Fibre optic Fourier-transform infrared (FT-IR) spectroscopy has been successfully applied for the in-line monitoring of the synthesis of related compounds like 4-amino-3,5-dimethyl pyrazole. rsc.org This technique allows for the continuous collection of IR spectra directly from the reaction mixture. By analyzing the changes in the spectral data over time, it is possible to track the concentration profiles of reactants, intermediates, and the final product. rsc.org The data matrix obtained from the in-line FT-IR measurements can be further analyzed using chemometric methods, such as independent component analysis (ICA), to deconvolve the spectra and determine the concentration of each species. rsc.org This approach, when combined with quantum chemical calculations, provides a powerful tool for elucidating reaction mechanisms. rsc.org

Chemometric Analysis (e.g., Independent Component Analysis) for Reaction Pathway Elucidation

Chemometric techniques, particularly Independent Component Analysis (ICA), have emerged as powerful tools for elucidating complex chemical reaction pathways without the need for prior calibration. rd.ntt By coupling real-time spectroscopic monitoring with advanced data analysis, it is possible to deconstruct the intricate series of events occurring in a reaction mixture, identifying intermediates and determining their concentration profiles over time. This approach has been successfully applied to understand the synthesis mechanisms of pyrazole derivatives, offering valuable insights that complement traditional analytical methods.

A notable example of this application is the study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole, a compound structurally related to this compound. rsc.orgsemanticscholar.org In this research, in-line Fourier Transform Infrared (FT-IR) spectroscopy was employed to monitor the synthesis process in real-time. The resulting spectroscopic data, which represents a mixture of signals from the reactant, intermediates, and the final product, was then analyzed using Independent Component Analysis.

Independent Component Analysis is a statistical method that separates a multivariate signal into additive, statistically independent subcomponents. researchgate.net In the context of reaction monitoring, these independent components can often be directly correlated with the pure spectral profiles of the individual chemical species involved in the reaction. rd.nttresearchgate.net The core principle of ICA is to find a linear representation of non-Gaussian data such that the components are as statistically independent as possible. researchgate.net

In the investigation of 4-amino-3,5-dimethyl pyrazole synthesis, ICA was instrumental in resolving the overlapping FT-IR spectra into the individual spectra of the reactant, intermediates, and the final product. rsc.orgsemanticscholar.org This deconvolution allowed for the determination of their respective concentration profiles throughout the course of the reaction. The analysis successfully identified the evolution of three independent factors, which were attributed to the reagent, an intermediate species, and the final product. rd.ntt

The findings from the chemometric analysis were further substantiated by quantum chemical calculations. rsc.orgsemanticscholar.org The geometric configurations of the proposed intermediates were optimized, and their vibrational frequencies were computed using Density Functional Theory (DFT) at the B3LYP/6-31G level. The strong agreement between the computationally predicted spectra and the spectra resolved by ICA provided robust validation for the proposed reaction mechanism. rsc.orgsemanticscholar.org This integrated approach, combining in-line spectroscopy, chemometrics, and computational chemistry, demonstrates a powerful strategy for the detailed elucidation of reaction pathways for pyrazole derivatives.

The successful application of ICA in the study of 4-amino-3,5-dimethyl pyrazole suggests its high potential for investigating the synthesis of this compound and other related compounds. By applying similar methodologies, researchers can gain a deeper understanding of the reaction kinetics and mechanisms, facilitating process optimization and control.

Applications in Advanced Chemical Research Excluding Clinical/safety Data

Strategic Role as a Synthetic Intermediate and Building Block

The inherent reactivity of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol makes it a key starting material for the synthesis of a wide array of organic compounds. The amino and hydroxyl functionalities provide reactive sites for various chemical transformations, allowing for the construction of larger and more intricate molecules.

The aminopyrazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. While direct examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous aminopyrazoles provides a strong indication of its synthetic potential. For instance, aminopyrazoles are crucial in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govscirp.orgmdpi.com

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of an ortho-amino ester of a pyrazole (B372694) with various nitriles. nih.gov This suggests that this compound could be chemically modified to an appropriate derivative, such as an ortho-amino ester, which could then undergo cyclization to form the corresponding pyrazolo[3,4-d]pyrimidine. These fused heterocyclic systems are recognized for their diverse biological activities. nih.gov

Similarly, the construction of the pyrazolo[3,4-b]pyridine core can be achieved through the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com This reaction pathway highlights the potential of this compound to serve as a nucleophile in Michael addition reactions, followed by intramolecular cyclization and dehydration to yield the fused pyridine (B92270) ring. The resulting pyrazolo[3,4-b]pyridine derivatives are known to have a broad range of biological applications. scirp.org

Heterocyclic SystemGeneral Synthetic PrecursorPotential Synthetic Route from this compound
Pyrazolo[3,4-d]pyrimidineOrtho-amino ester of pyrazoleDerivatization to an ortho-amino ester followed by cyclization with nitriles. nih.gov
Pyrazolo[3,4-b]pyridine5-AminopyrazoleReaction with α,β-unsaturated ketones leading to Michael addition and subsequent cyclization. mdpi.com

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications. This compound provides a valuable starting point for the development of novel medicinal scaffolds due to its inherent structural features and synthetic accessibility.

The aminopyrazole core is a key component in the design of various bioactive molecules, particularly kinase inhibitors. nih.govmdpi.com The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. Derivatives of 4-amino-(1H)-pyrazole have been designed and synthesized as potent inhibitors of Janus kinases (JAKs). nih.gov This suggests that this compound could be a valuable starting material for the synthesis of novel kinase inhibitors.

Furthermore, the pyrazole nucleus is a bioisostere of the purine (B94841) ring system, making pyrazolo[3,4-d]pyrimidines, which can be synthesized from aminopyrazoles, attractive scaffolds for targeting enzymes that interact with purines, such as kinases. rsc.org For example, derivatives of pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org

The synthesis of such bioactive compounds would involve the chemical modification of the amino and hydroxyl groups of this compound to introduce various substituents that can modulate the compound's biological activity and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations would focus on understanding how different substituents on the pyrazole ring and modifications of the amino and hydroxyl groups affect their biological activity.

In a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the target compound, SAR studies revealed that maximal activity was achieved with methyl groups at the 1- and 3-positions of the pyrazole ring. nih.gov This finding underscores the importance of the dimethyl substitution pattern present in this compound. Further SAR exploration would involve synthesizing a library of analogs with diverse substituents at various positions to probe the steric and electronic requirements for optimal interaction with a biological target. For instance, in a series of pyrazole sulfonamides, the substitution pattern on the pyrazole ring was found to be crucial for inhibitory activity. nih.gov

Structural ModificationPotential Impact on BioactivityRationale
Substitution on the amino groupModulation of hydrogen bonding capacity and steric interactionsThe amino group often acts as a key hydrogen bond donor in interactions with biological targets. nih.gov
Modification of the hydroxyl groupAlteration of solubility and potential for new interactionsThe hydroxyl group can be a site for metabolic modification or can be used to introduce new functional groups.
Introduction of substituents on the phenyl ring (if applicable)Tuning of electronic properties and steric bulkSubstituents can influence the overall shape and electronic distribution of the molecule, affecting its binding affinity. nih.gov

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to a biological target. For derivatives of this compound, molecular docking can provide valuable insights into their potential interactions with enzymes and receptors.

For example, docking studies of pyrazole derivatives with various protein kinases have shown that the pyrazole core can fit into the ATP-binding pocket, with the amino group forming key hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, in the context of CDK2 inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from aminopyrazoles, has been shown to form essential hydrogen bonds with the Leu83 residue in the active site. rsc.org

These computational studies can guide the rational design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target. The insights gained from molecular docking can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. asianpubs.org

The pyrazole ring is a well-established scaffold in the development of agrochemicals, including herbicides and fungicides. mdpi.com The utility of this compound in this field lies in its potential as a building block for the synthesis of new crop protection agents.

Pyrazole-containing compounds have been developed as commercial herbicides, and research in this area is ongoing. For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit significant herbicidal activity. nih.gov This highlights the potential for incorporating the 4-amino-1,3-dimethyl-pyrazol-5-ol moiety into new herbicidal candidates. The synthesis of such compounds would involve coupling the aminopyrazole with other heterocyclic or aromatic systems to generate molecules with the desired herbicidal properties. nih.gov

In the area of fungicides, pyrazole derivatives have also demonstrated significant efficacy. nih.govnih.gov For example, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety showed promising fungicidal activities. nih.gov The structural features of this compound make it a suitable starting material for the synthesis of novel fungicides by incorporating it into larger molecular frameworks known to possess antifungal properties. mdpi.com

Agrochemical ClassExample of Pyrazole-Based Active IngredientPotential Application of this compound
HerbicidesPyrazosulfuron-ethylAs a building block for novel synthetic auxin herbicides or other classes of herbicides. mdpi.comnih.gov
FungicidesBixafen, FluxapyroxadAs a precursor for the synthesis of new fungicides targeting various fungal pathogens. nih.govresearchgate.net

Applications in Agricultural Chemistry Research

Development of Potential Herbicidal Agents through Enzyme Inhibition

Derivatives of pyrazole are a well-established class of compounds in the agrochemical industry, with many exhibiting potent herbicidal activity. Research in this area has focused on the design and synthesis of novel pyrazole derivatives that can act as effective weed control agents. The mode of action for many of these compounds involves the inhibition of key enzymes in the metabolic pathways of plants.

A series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been designed and synthesized, demonstrating significant herbicidal activity. mdpi.com These compounds are a subclass of auxin herbicides, known for their excellent absorption and broad-spectrum weed control. mdpi.com In studies evaluating their biological activity, many of these compounds exhibited potent inhibition of root growth in various weed species. For example, at a concentration of 250 µM, twenty-eight of the synthesized compounds showed over 80% inhibition of Brassica napus (rapeseed) root growth. mdpi.com Furthermore, in post-emergence herbicidal activity tests, ten of these compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L (redroot pigweed). mdpi.com

Another study focused on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, which also showed promising herbicidal activities. mdpi.com One compound in this series, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, not only exhibited bleaching activity against green weeds but also demonstrated excellent post-emergence herbicidal effects against Digitaria sanguinalis L. (large crabgrass) in greenhouse conditions. mdpi.com The bioassay results from these studies indicate that the pyrazole scaffold is a promising lead structure for the discovery of novel herbicides. mdpi.commdpi.com

Compound TypeTest SpeciesActivity
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsBrassica napus>80% root growth inhibition at 250 µM (28 compounds)
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsAmaranthus retroflexus L100% growth inhibition (10 compounds)
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis L.Excellent post-emergence herbicidal effect

Development of Functional Materials and Dyes

The chromophoric and fluorophoric potential of molecules derived from this compound has been extensively investigated. Its ability to undergo various chemical transformations allows for the synthesis of a diverse range of functional materials, including azo dyes, fluorescent probes, and chemosensors.

Synthesis and Application of Azo Dyes and Pigments

Azo dyes, characterized by the presence of the -N=N- functional group, are one of the most important classes of synthetic colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.goveprojectstore.com Aminopyrazoles, such as this compound, are valuable precursors in this process due to the presence of a reactive amino group.

A novel azo dye has been synthesized by reacting 4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one with 4-hydroxy-3-methoxybenzoic acid. researchgate.net The resulting dye was characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis. researchgate.net The synthesis of monoazo disperse dyes derived from 4-hydroxyphenylazopyrazole-5-amines has also been reported. nih.gov These dyes were synthesized by coupling malononitrile (B47326) or 3-aminocrotononitrile (B73559) with 4-hydroxybenzenediazonium (B98636) chloride, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 4-arylazoaminopyrazoles. nih.gov These aminopyrazoles were then further reacted to produce pyrazolopyrimidine monoazo disperse dyes. nih.gov

The dyeing performance of these newly synthesized azo dyes has been evaluated on various fabrics, such as polyester. nih.gov Many of these dyes have shown good light fastness and excellent washing and perspiration fastness, making them suitable for textile applications. nih.govresearchgate.net

PrecursorCoupling AgentResulting Dye Class
4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one4-hydroxy-3-methoxybenzoic acidAzo Dye
4-hydroxyphenylazopyrazole-5-amines2,4-pentanedione and enaminonitrilesPyrazolopyrimidine monoazo disperse dyes

Investigation of Photophysical Properties in Fluorescent Materials

Fluorescent organic compounds are of great interest for their applications in materials science and biological imaging. nih.gov Pyrazole derivatives have emerged as a promising class of fluorophores due to their tunable photophysical properties. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones has been reported to yield a family of fluorescent compounds with tunable emission properties. nih.gov The photophysical properties of these compounds, such as their absorption and emission spectra, are influenced by the substituents on the pyrazole and pyrimidine (B1678525) rings. nih.gov

The photostability of these pyrazolo[1,5-a]pyrimidine-based dyes has been investigated and compared to commercial probes, showing good performance. nih.gov The study of the structure-photophysical property relationships in these materials is crucial for the design of new fluorescent dyes with specific applications in mind, such as in solid-state photonic and fluorescence-based optical devices. rsc.org

Fluorophore ClassPrecursorsKey Photophysical Property
Pyrazolo[1,5-a]pyrimidines3-methyl-1H-pyrazol-5-amine and β-enaminonesTunable emission properties
Thiazolo[5,4-d]thiazole derivativesThiazolo[5,4-d]thiazoleFluorescence spanning the visible spectrum

Design of Chemodosimeters and Sensors for Specific Analytes

The development of chemosensors for the detection of metal ions is a significant area of research due to the importance of monitoring these species in environmental and biological systems. nih.gov Pyrazole-based ligands have been shown to be effective in the design of colorimetric and fluorescent chemosensors for the detection of various metal ions. nih.govsemanticscholar.org

A new imine-based ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, has been synthesized and shown to act as a colorimetric sensor for Cu(II) ions. nih.gov The complexation of this ligand with Cu(II) ions results in a distinct color change, allowing for naked-eye detection. nih.gov The sensor was found to be selective for Cu(II) ions even in the presence of other competing metal ions. nih.gov The detection limit for Cu(II) was determined to be 1.6 μM, which is below the World Health Organization's recommended limit for drinking water. nih.gov

The design of such chemosensors often involves the incorporation of specific binding sites for the target analyte, as well as a signaling unit that produces a measurable response upon binding. nih.gov The versatility of the pyrazole scaffold allows for the facile introduction of various functional groups, enabling the rational design of chemosensors for a wide range of analytes.

Sensor LigandTarget AnalyteDetection MethodDetection Limit
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-olCu(II)Colorimetric1.6 µM

Catalysis and Industrial Chemical Processes

The application of pyrazole derivatives in catalysis is a growing field of research, with a particular focus on the use of pyrazole-based ligands in the synthesis of metal complexes with catalytic activity.

Exploration of Metal Complexes as Catalysts in Organic Transformations

Protic pyrazoles, which have an unsubstituted N-H group, have been shown to be versatile ligands in homogeneous catalysis. nih.gov The proton-responsive nature of these ligands can play a crucial role in the catalytic cycle. Metal complexes of pyrazole-based ligands have been investigated as catalysts in a variety of organic transformations, including transfer hydrogenation and hydrogen evolution reactions. nih.gov

For instance, a chiral-at-metal iridium(III) complex has been shown to catalyze the asymmetric transfer hydrogenation of ketones in the presence of protic pyrazoles. nih.gov The pyrazole additive was found to be crucial for both the catalytic activity and the enantioselectivity of the reaction. nih.gov In another example, an iridium(III) complex with a 2-(1H-pyrazol-3-yl)pyridine ligand has been shown to promote hydrogen evolution from formic acid. nih.gov

The synthesis and characterization of various transition metal complexes with pyrazole-based ligands have been reported, and their potential applications in catalysis are being actively explored. researchgate.netrsc.org The ability to tune the electronic and steric properties of the pyrazole ligand by introducing different substituents allows for the optimization of the catalytic performance of the corresponding metal complexes.

Metal ComplexCatalytic Reaction
Iridium(III) complex with protic pyrazolesAsymmetric transfer hydrogenation of ketones
Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridineHydrogen evolution from formic acid

Solvent Extraction Applications for Metal Ions

Based on a comprehensive review of available scientific literature, there is no research data or published studies on the application of this compound for the solvent extraction of metal ions. Searches for this specific compound in the context of hydrometallurgy, metal ion complexation for extraction purposes, and as an extractant for heavy metals did not yield any relevant results.

While various other pyrazole derivatives have been investigated for their potential in solvent extraction of metal ions, the specific compound this compound is not mentioned in this body of research. Consequently, no data tables or detailed research findings regarding its efficacy, selectivity, or the conditions under which it might be used for such applications can be provided.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

The foundational method for synthesizing substituted pyrazoles involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. nih.gov The primary route for producing the pyrazole (B372694) core is this cyclocondensation, which uses a bidentate nucleophile like hydrazine with a carbon unit such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov

Future efforts will likely focus on developing more sophisticated and efficient synthetic strategies. These emerging routes aim to improve yield, regioselectivity, and sustainability.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. nih.gov Adapting MCRs for the synthesis of this compound could streamline its production significantly.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by utilizing microwave energy for rapid and uniform heating.

Green Synthesis Approaches: The use of environmentally benign solvents (like water), catalysts, and reaction conditions is a growing trend. orientjchem.org Research into aqueous-based synthesis for pyrazole derivatives is an active area. nih.gov

Table 1: Comparison of Synthetic Routes for Pyrazole Derivatives
Synthetic RouteDescriptionPotential Advantages for Synthesizing this compound
Classical CyclocondensationReaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govWell-established, reliable for basic scaffold formation.
Multicomponent Reactions (MCRs)Three or more reactants combine in one pot to form the product. nih.govIncreased efficiency, atom economy, and molecular diversity.
[3+2] CycloadditionReaction of diazo compounds with alkynes. mdpi.comProvides an alternative route with different substrate requirements.
Green SynthesisUtilizes environmentally friendly solvents and conditions. orientjchem.orgReduced environmental impact, increased safety and sustainability.
This table summarizes established and emerging synthetic methodologies that could be applied to the efficient production of this compound.

Integration of Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is a powerful tool for accelerating drug discovery and materials science research. By integrating methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and deep learning, researchers can design and screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis. nih.gov

For this compound, computational approaches can:

Predict Biological Activity: 2D-QSAR models can be developed to predict the potential activity of novel derivatives against various biological targets, such as cancer cell lines or enzymes. nih.gov

Optimize Binding Affinity: Molecular docking simulations can model the interaction between pyrazole derivatives and a target protein's active site, guiding the design of compounds with enhanced potency. nih.gov

Evaluate ADMET Properties: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into reaction pathways and conformational analysis, aiding in the optimization of synthetic routes and understanding molecular stability. acs.org

A recent study highlighted the power of combining combinatorial chemistry with molecular docking and deep learning to design novel pyrazole-based inhibitors for the SARS-CoV-2 main protease. nih.gov This integrated strategy demonstrates a framework that could be applied to discover new applications for derivatives of this compound.

Discovery of New Chemical Transformations and Reactivity Patterns

The pyrazole ring is a versatile scaffold that can undergo various chemical modifications. orientjchem.org The reactivity of the pyrazole core is influenced by the two adjacent nitrogen atoms; the N2 nitrogen is generally more reactive towards electrophiles, while the N1 nitrogen can be deprotonated by a strong base to increase its reactivity. orientjchem.org

Future research will focus on exploring the unique reactivity of this compound, particularly the interplay between the amino (-NH2) and hydroxyl (-OH) groups. Key areas of investigation include:

Functionalization of the Amino Group: Exploring reactions such as acylation, alkylation, and Schiff base formation to create a diverse library of new derivatives.

Reactions at the Hydroxyl Group: Investigating etherification and esterification to modify the compound's physicochemical properties.

Electrophilic Substitution on the Pyrazole Ring: While the existing methyl groups direct substitution, exploring conditions to achieve further functionalization on the carbon skeleton could yield novel structures.

Metal-Catalyzed Cross-Coupling Reactions: Using the pyrazole as a building block in palladium-catalyzed reactions to construct more complex molecules.

Interdisciplinary Research at the Interface of Chemical Biology and Materials Science

The unique structural and electronic properties of pyrazoles make them valuable in fields beyond traditional medicinal chemistry. rsc.org The intersection of chemical biology and materials science offers exciting new avenues for this compound.

In Chemical Biology: Pyrazole derivatives are core structures in many biologically active compounds. orientjchem.orgnumberanalytics.com They serve as scaffolds that can be decorated with various functional groups to interact with biological targets. rsc.org The amino and hydroxyl groups of this compound make it an ideal candidate for developing probes to study biological systems or as a fragment in the design of new therapeutic agents.

In Materials Science: Pyrazoles are being explored for their use in developing novel materials. numberanalytics.com Their ability to coordinate with metal ions makes them excellent ligands for creating Metal-Organic Frameworks (MOFs), which have applications in gas sensing and storage. acs.org Furthermore, conjugated pyrazole systems can exhibit unique photophysical properties, making them suitable for use as fluorescent sensors, organic light-emitting diodes (OLEDs), and brightening agents. mdpi.comrsc.org The specific substitution pattern of this compound could be tuned to develop materials with tailored electronic or optical properties.

Exploration of Stereoselective Synthesis and Chiral Derivatives

Chirality plays a crucial role in the biological activity of molecules. The stereoselective synthesis of chiral pyrazole derivatives is an important and challenging area of research. Introducing a chiral center can lead to compounds with improved potency and selectivity for their biological targets.

One successful approach involves using a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to guide the stereoselective addition of a nucleophile to an imine, ultimately leading to a chiral pyrazole derivative. rsc.orgrsc.org This multi-step synthesis, while complex, can produce compounds with high enantiomeric excess. rsc.org

Future research on this compound could explore:

Asymmetric Hydrogenation: Developing catalytic methods to introduce chirality.

Chiral Pool Synthesis: Using readily available chiral starting materials to construct the pyrazole ring.

Resolution of Racemates: Separating racemic mixtures of chiral derivatives to study the biological activity of individual enantiomers.

The development of chiral versions of this compound could unlock new therapeutic possibilities, as seen with other chiral pyrazoles developed as potent enzyme inhibitors. rsc.orgrsc.org

Advanced Characterization Techniques for Complex Structural Insights

A thorough understanding of a molecule's three-dimensional structure is essential for rational design and for elucidating its function. A combination of spectroscopic and analytical techniques is employed to fully characterize new pyrazole derivatives.

Table 2: Advanced Characterization Techniques for Pyrazole Derivatives
TechniqueInformation ProvidedReference
Single-Crystal X-ray DiffractionProvides the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. nih.gov
Nuclear Magnetic Resonance (NMR)1H and 13C NMR confirm the chemical structure and connectivity of atoms. Advanced 2D NMR techniques (COSY, HMBC, HSQC) can resolve complex structures. nih.govresearchgate.net
Infrared (IR) SpectroscopyIdentifies the presence of specific functional groups (e.g., -NH2, -OH, C=O) within the molecule. derpharmachemica.com
Mass Spectrometry (MS)Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. researchgate.net
UV-Visible SpectroscopyAnalyzes the electronic transitions within the molecule, providing information about conjugation and chromophores. nih.gov
This table outlines key analytical methods crucial for the structural elucidation and characterization of this compound and its future derivatives.

The application of these advanced techniques is not merely for confirmation but is integral to understanding structure-activity relationships. For instance, single-crystal X-ray diffraction was used to definitively describe the structure of new halogenoaminopyrazoles, providing crucial data for interpreting their biological activity. nih.gov As more complex derivatives of this compound are synthesized, these characterization methods will be indispensable for providing detailed structural insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.